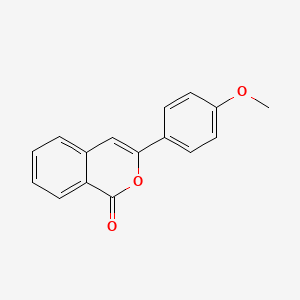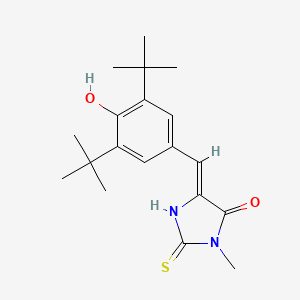![molecular formula C24H20N2O2 B11639881 3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3-methylbenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated synthesis techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinazolinone derivatives with oxidized side chains.
Reduction: Reduced quinazolinone derivatives with hydrogenated side chains.
Substitution: Substituted quinazolinone derivatives with various alkyl groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with neurotransmitter receptors, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its broad range of biological activities, including antimalarial and antitumor properties.
3-Methylquinazolinone: Exhibits similar biological activities but with different potency and selectivity.
4-Methoxyquinazolinone: Shares structural similarities but differs in its substitution pattern, affecting its biological activity.
Uniqueness
3-(4-Methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H20N2O2/c1-17-6-5-7-18(16-17)10-15-23-25-22-9-4-3-8-21(22)24(27)26(23)19-11-13-20(28-2)14-12-19/h3-16H,1-2H3/b15-10+ |
InChI Key |
NLVSXPLCOJDWSN-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)
![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)

